3-Bromofluorobenzene-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

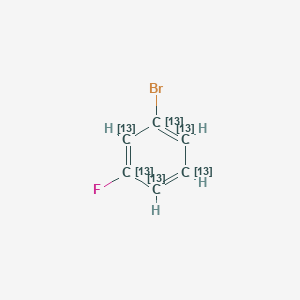

Structure

3D Structure

Properties

Molecular Formula |

C6H4BrF |

|---|---|

Molecular Weight |

180.95 g/mol |

IUPAC Name |

3-bromo-1-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |

InChI |

InChI=1S/C6H4BrF/c7-5-2-1-3-6(8)4-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

QDFKKJYEIFBEFC-IDEBNGHGSA-N |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)Br)F |

Canonical SMILES |

C1=CC(=CC(=C1)Br)F |

Origin of Product |

United States |

Foundational & Exploratory

3-Bromofluorobenzene-13C6 chemical properties

An In-depth Technical Guide to 3-Bromofluorobenzene-¹³C₆

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Bromofluorobenzene-¹³C₆, an isotopically labeled compound crucial for research and development in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals.

Core Chemical Properties

3-Bromofluorobenzene-¹³C₆ is the ¹³C isotopically labeled version of 3-Bromofluorobenzene.[1] The incorporation of six carbon-13 atoms results in a mass shift of +6, making it a valuable tool in quantitative analysis and mechanistic studies. The physical and chemical properties of the labeled compound are nearly identical to the unlabeled analogue, with the primary difference being the molecular weight.

Data Presentation: Physical and Chemical Properties

| Property | 3-Bromofluorobenzene | 3-Bromofluorobenzene-¹³C₆ | Reference |

| Molecular Formula | C₆H₄BrF | ¹³C₆H₄BrF | [1][2] |

| Molecular Weight | 175.00 g/mol | 180.95 g/mol | [1][2] |

| CAS Number | 1073-06-9 | 1173020-50-2 | [1][3] |

| Appearance | Clear, colorless to light yellow liquid | - | [4][5] |

| Boiling Point | 149-151 °C (lit.) | 149-151 °C (lit.) | [6] |

| Melting Point | -8 °C | - | [4] |

| Density | 1.567 g/mL at 25 °C (lit.) | 1.620 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.526 (lit.) | - | [6] |

| Flash Point | 102 °F | - | [4] |

| Water Solubility | Insoluble (0.4 g/L) | - | [4] |

| Isotopic Purity | N/A | 99 atom % ¹³C | |

| Chemical Purity | >98.0% (GC) | 95% - 99% (CP) | [5][7] |

Synthesis and Reactivity

3-Bromofluorobenzene is a versatile aromatic compound used extensively in organic synthesis.[8] Its reactivity allows for the introduction of diverse functional groups, making it a valuable building block for pharmaceuticals, agrochemicals, and advanced materials like liquid crystals.[8][9] It is frequently used in cross-coupling reactions, such as Suzuki and Sonogashira reactions, to construct complex molecular architectures.[8]

The isotopic labeling with ¹³C does not significantly alter the chemical reactivity, allowing 3-Bromofluorobenzene-¹³C₆ to be used as a direct substitute for the unlabeled compound in synthetic procedures where subsequent analysis requires mass differentiation.

Experimental Protocols and Methodologies

General Synthesis of m-Bromofluorobenzene:

A common laboratory-scale synthesis involves the following steps:

-

Reaction Setup : A mixture of a diaryliodonium salt (0.5 mmol), a methylene (B1212753) halide (0.75 mmol), and acetonitrile (B52724) (1 mL) is added to a 10 mL reaction tube.[6]

-

Heating : The reaction mixture is heated to 80 °C for 2 hours with vigorous stirring.[6]

-

Workup : After the reaction is complete (monitored by TLC or GC), the mixture is cooled to room temperature, and 5 mL of water is added.[6]

-

Extraction : The product is extracted with ethyl acetate (B1210297) (3 x 10 mL).[6]

-

Purification : The combined organic layers are washed with water, dried with anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography using petroleum ether and ethyl acetate as eluents.[6]

-

Confirmation : The structure of the purified m-bromofluorobenzene is confirmed by ¹H NMR and ¹³C NMR.[6][10]

Logical Relationship of 3-Bromofluorobenzene and its ¹³C₆ Isotope

Caption: Relationship between 3-Bromofluorobenzene and its ¹³C₆ variant and their applications.

Applications in Research and Drug Development

Stable isotope-labeled compounds like 3-Bromofluorobenzene-¹³C₆ are essential tools in modern research.

-

Tracers for Quantitation : Heavy isotopes of elements like carbon are incorporated into drug molecules to serve as tracers for quantification during the drug development process.[1] This is particularly useful in pharmacokinetic studies.[1]

-

Internal Standards : Due to its identical chemical behavior and distinct mass, it is an ideal internal standard for mass spectrometry-based assays, ensuring accurate quantification of the unlabeled analogue in complex biological matrices.

-

Metabolic Flux Analysis : ¹³C-labeled compounds are widely used in metabolic flux analysis to trace the metabolic fate of molecules in biological systems.[1]

-

High-Resolution NMR : The ¹³C enrichment provides a strong signal for ¹³C NMR spectroscopy, aiding in structural elucidation and reaction mechanism studies.

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of 3-Bromofluorobenzene.

Safety and Handling

3-Bromofluorobenzene is classified as a hazardous chemical.[11]

-

Hazards : It is a flammable liquid and vapor.[11][12] It causes skin irritation and serious eye irritation and may cause respiratory irritation.[11][13] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[11][14]

-

Handling Precautions : Use in a well-ventilated area and keep away from heat, sparks, and open flames.[13][14] All metal parts of equipment must be grounded to avoid ignition by static electricity discharge.[14] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[13] Avoid breathing mist, vapors, or spray.[11]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place designated as a flammables area.[11][13]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13] Do not let the product enter drains.[12]

This information is based on the unlabeled compound, and the isotopically labeled version should be handled with the same precautions. Always consult the specific Safety Data Sheet (SDS) before handling.[11][12][14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Bromo-3-fluorobenzene | C6H4BrF | CID 14082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1073-06-9|1-Bromo-3-fluorobenzene|BLD Pharm [bldpharm.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 3-Bromofluorobenzene 1073-06-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 3-Bromofluorobenzene | 1073-06-9 [chemicalbook.com]

- 7. 3-BROMOFLUOROBENZENE (13C6, 99%) CHEMICAL PURITY 95% | Eurisotop [eurisotop.com]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

- 10. 3-Bromofluorobenzene(1073-06-9) 1H NMR spectrum [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. spectrumchemical.com [spectrumchemical.com]

Technical Guide: Physicochemical Characteristics of 3-Bromofluorobenzene-¹³C₆

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and common applications of 3-Bromofluorobenzene-¹³C₆. This isotopically labeled compound is a crucial tool in various research and development settings, particularly in metabolic studies and as an internal standard for quantitative analysis.

Physicochemical Data

3-Bromofluorobenzene-¹³C₆ is the ¹³C-labeled version of 3-Bromofluorobenzene.[1] While extensive experimental data for the labeled compound is not always available, its physical properties are expected to be nearly identical to its unlabeled counterpart, with the primary difference being its molecular weight.

General Properties

The following table summarizes the key physicochemical properties. Data for melting point, boiling point, density, and solubility are based on the unlabeled compound (CAS: 1073-06-9) and serve as a close approximation for the ¹³C₆-labeled version.

| Property | Value | Source |

| Appearance | Clear, colorless to light yellow liquid | [2][3][4] |

| Melting Point | -8 °C | [2][3][4][5] |

| Boiling Point | 149-151 °C (lit.) | [2][3][5][6] |

| Density | 1.567 g/mL at 25 °C (lit.) | [2][3][5][6] |

| Refractive Index | n20/D 1.526 (lit.) | [2][3][5][6] |

| Solubility | 0.4 g/L in water; Insoluble in water | [2][3][5] |

| Storage | Sealed in dry, room temperature | [3][5][7] |

Isotope-Specific Data

The defining characteristics of 3-Bromofluorobenzene-¹³C₆ are its isotopic purity and distinct molecular weight, which are critical for its use in mass spectrometry-based applications.

| Property | Value | Source |

| Chemical Formula | ¹³C₆H₄BrF | [1] |

| Molecular Weight | 180.95 g/mol | [1] |

| CAS Number | 1173020-50-2 | [1] |

| Unlabeled CAS | 1073-06-9 | [3][7][8] |

| Synonyms | m-Bromofluorobenzene-¹³C₆, m-Fluorobromobenzene-¹³C₆ | [1] |

Experimental Protocols

The characterization and application of 3-Bromofluorobenzene-¹³C₆ involve standard organic chemistry and analytical techniques.

Synthesis and Purification

While specific synthesis routes for the ¹³C₆-labeled compound may vary, a general procedure involves the use of ¹³C-labeled benzene (B151609) precursors. A representative purification protocol for the unlabeled compound, which is applicable to the labeled version, is as follows:

-

Reaction Quenching: After the synthesis reaction is complete (monitored by TLC or GC), the mixture is cooled to room temperature.[5]

-

Extraction: Water (5 mL) is added to the reaction mixture, followed by extraction with ethyl acetate (B1210297) (3 x 10 mL).[5]

-

Washing and Drying: The combined organic layers are washed with water and dried using anhydrous sodium sulfate.[5]

-

Solvent Evaporation: The solvent is removed under reduced pressure to yield the crude product.[5]

-

Chromatography: The crude product is purified by silica (B1680970) gel column chromatography, using a petroleum ether and ethyl acetate eluent system to obtain the pure compound.[5]

Structural Confirmation

The structure of 3-Bromofluorobenzene is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy.

-

¹H NMR and ¹³C NMR: The purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃), and spectra are acquired. The resulting spectra are analyzed to confirm the presence and connectivity of the atoms, ensuring the correct isomeric form and purity of the compound.[5][9] For the ¹³C₆-labeled compound, the ¹³C NMR spectrum will show characteristic shifts and couplings corresponding to the ¹³C-enriched benzene ring.

Use as an Internal Standard in Quantitative Analysis

3-Bromofluorobenzene-¹³C₆ is frequently used as an internal standard in mass spectrometry to improve the accuracy and precision of quantification.

-

Standard Preparation: A stock solution of 3-Bromofluorobenzene-¹³C₆ is prepared at a known concentration.

-

Sample Spiking: A precise volume of the internal standard stock solution is added to all samples, calibration standards, and quality control samples before sample preparation or injection.

-

LC-MS/MS Analysis: The samples are analyzed using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system. The mass spectrometer is set to monitor specific mass transitions for both the analyte of interest and the ¹³C₆-labeled internal standard.

-

Data Analysis: The peak area ratio of the analyte to the internal standard is calculated. This ratio is then used to construct a calibration curve and determine the concentration of the analyte in the unknown samples, correcting for variations in sample preparation, injection volume, and instrument response.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate key processes and relationships involving 3-Bromofluorobenzene-¹³C₆.

Caption: A flowchart illustrating the general stages of synthesis, purification, and quality control for 3-Bromofluorobenzene-¹³C₆.

Caption: Workflow diagram showing the use of 3-Bromofluorobenzene-¹³C₆ as an internal standard for quantitative analysis by LC-MS.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 1073-06-9 CAS MSDS (3-Bromofluorobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Bromofluorobenzene | 1073-06-9 [chemicalbook.com]

- 6. 3-Bromofluorobenzene 1073-06-9 [sunwisechem.com]

- 7. 1073-06-9|1-Bromo-3-fluorobenzene|BLD Pharm [bldpharm.com]

- 8. 1-Bromo-3-fluorobenzene | C6H4BrF | CID 14082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Bromofluorobenzene(1073-06-9) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 3-Bromofluorobenzene-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1173020-50-2 Synonyms: m-Bromofluorobenzene-¹³C₆, m-Fluorobromobenzene-¹³C₆, m-Fluorophenyl bromide-¹³C₆

Introduction

3-Bromofluorobenzene-¹³C₆ is the ¹³C isotopically labeled version of 3-Bromofluorobenzene. It is a versatile aromatic compound utilized in organic synthesis and pharmaceutical research. The incorporation of stable heavy isotopes like Carbon-13 into molecules is primarily for their use as tracers in quantitative analysis during the drug development process. This guide provides a comprehensive overview of its chemical and physical properties, safety information, and its role as a synthetic intermediate.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-Bromofluorobenzene-¹³C₆.

| Property | Value | Source |

| CAS Number | 1173020-50-2 | [1][2][3] |

| Molecular Formula | ¹³C₆H₄BrF | [1] |

| Molecular Weight | 180.95 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | |

| Purity | Chemical Purity: 95%, Isotopic Purity: 99% | [2][3] |

| SMILES | Br[13C]1=[13CH]--INVALID-LINK--=[13CH][13CH]=[13CH]1 | [1] |

| LogP | 3.2 | [4] |

Applications in Research and Development

As a stable isotope-labeled compound, 3-Bromofluorobenzene-¹³C₆ is a valuable tool in several research areas:

-

Metabolic Flux Analysis (MFA): The ¹³C labeling allows researchers to trace the metabolic fate of the molecule in biological systems.[1]

-

Pharmacokinetic Studies: It serves as a tracer for quantitation during drug development, helping to determine the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[1][4]

-

Synthetic Chemistry: It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique combination of bromine and fluorine substituents allows for the introduction of diverse functional groups.[5]

-

Materials Science: The unlabeled form is used in the production of advanced materials like polymers and liquid crystals.[5][6]

-

Organic Electronics: It plays a role in the fabrication of organic semiconductors for devices such as organic light-emitting diodes (OLEDs).[5]

The general utility of 3-bromofluorobenzene as a building block is illustrated in its use in cross-coupling reactions to create complex molecules.[5]

Safety and Handling

3-Bromofluorobenzene-¹³C₆ is classified as a flammable liquid and is harmful if swallowed. It also causes skin and serious eye irritation.[2]

Hazard Identification

| Hazard | Classification |

| Flammability | Flammable liquid and vapor (Category 3) |

| Acute Toxicity | Harmful if swallowed (Oral, Category 4) |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) |

| Eye Damage/Irritation | Causes serious eye irritation (Category 2) |

| LD50 (Oral, Rat) | 670 mg/kg (unlabeled form) |

Data is based on the Safety Data Sheet for the labeled compound, with some toxicological data referencing the unlabeled form.[2]

Recommended Handling and Storage

-

Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][7]

-

Storage: Store at room temperature away from light and moisture in a well-ventilated place. Keep the container tightly closed.[2]

-

First Aid:

-

If Swallowed: Call a doctor if you feel unwell.[2]

-

In case of skin contact: Take off immediately all contaminated clothing and rinse skin with water.[8]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7]

-

Experimental Protocols

While specific experimental protocols for the synthesis of the ¹³C₆ labeled version are not publicly available, a general procedure for synthesizing the unlabeled m-bromofluorobenzene can be referenced.

General Synthesis of m-Bromofluorobenzene (Unlabeled)

This procedure is for reference only and may not be directly applicable to the isotopically labeled compound without modification.

Procedure:

-

A mixture of a diaryliodonium salt (0.5 mmol), a methylene (B1212753) halide (0.75 mmol), and acetonitrile (B52724) (1 mL) is added to a 10 mL reaction tube.[9]

-

The mixture is heated at 80 °C for 2 hours with vigorous stirring.[9]

-

Reaction completion is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[9]

-

After the reaction is complete, the mixture is cooled to room temperature.[9]

-

5 mL of water is added to the reaction mixture.[9]

-

The product is extracted with ethyl acetate (B1210297) (3 x 10 mL).[9]

-

The organic layers are combined, washed with water, and dried with anhydrous sodium sulfate.[9]

-

The solvent is evaporated under reduced pressure to yield the crude product.[9]

-

The crude product is purified by silica (B1680970) gel column chromatography using petroleum ether and ethyl acetate as eluents.[9]

-

The structure of the purified product is confirmed by ¹H NMR and ¹³C NMR.[9]

Visualizations

General Synthetic Utility Workflow

The following diagram illustrates the role of 3-Bromofluorobenzene as a versatile building block in synthetic chemistry.

Caption: Synthetic pathways leveraging 3-Bromofluorobenzene.

Isotope Application Logic

This diagram shows the logical flow of using 3-Bromofluorobenzene-¹³C₆ in research.

Caption: Workflow for using ¹³C-labeled compounds in pharmacokinetics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. isotope.com [isotope.com]

- 3. 3-BROMOFLUOROBENZENE (13C6, 99%) CHEMICAL PURITY 95% | Eurisotop [eurisotop.com]

- 4. 3-Bromofluorobenzene-13C6 (m-Bromofluorobenzene-13C6; m-Fluorobromobenzene-13C6; m-Fluorophenyl bromide-13C6) | 稳定同位素 | CAS 1173020-50-2 | 美国InvivoChem [invivochem.cn]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. produkte.linde-gas.at [produkte.linde-gas.at]

- 9. 3-Bromofluorobenzene | 1073-06-9 [chemicalbook.com]

Technical Guide: Physicochemical Properties and Characterization of 3-Bromofluorobenzene-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are invaluable tools in pharmaceutical research and development, serving as internal standards in quantitative bioanalysis, tracers in metabolic studies, and probes in mechanistic investigations. 3-Bromofluorobenzene-13C6 is the stable isotope-labeled analogue of 3-Bromofluorobenzene, a versatile building block in organic synthesis. This technical guide provides an in-depth overview of the molecular formula and weight of this compound and outlines the standard experimental protocol for its characterization.

Data Presentation: Molecular Formula and Weight

The incorporation of six Carbon-13 (¹³C) isotopes into the benzene (B151609) ring of 3-Bromofluorobenzene results in a predictable increase in its molecular weight. The table below summarizes the key physicochemical properties of both the unlabeled compound and its ¹³C₆-labeled isotopologue.

| Compound | Chemical Formula | Isotopic Composition | Molecular Weight ( g/mol ) |

| 3-Bromofluorobenzene | C₆H₄BrF | Natural Abundance | 175.00[1][2][3] |

| 3-Bromofluorobenzene-¹³C₆ | ¹³C₆H₄BrF | 99 atom % ¹³C | 180.95[4][5] |

Experimental Protocols: Characterization by Mass Spectrometry

The verification of the molecular weight and the confirmation of isotopic enrichment for 3-Bromofluorobenzene-¹³C₆ are typically achieved through mass spectrometry (MS). This analytical technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing precise molecular weight information.

Objective: To confirm the molecular weight and assess the isotopic purity of 3-Bromofluorobenzene-¹³C₆.

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)) is preferred for its ability to provide accurate mass measurements, which allows for the unambiguous determination of elemental composition.

Methodology:

-

Sample Preparation: A dilute solution of the 3-Bromofluorobenzene-¹³C₆ standard is prepared in a volatile organic solvent, such as methanol (B129727) or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common technique for small, volatile molecules like 3-Bromofluorobenzene. In EI, high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

-

Mass Analysis: The ions are accelerated into the mass analyzer, where they are separated based on their m/z ratio. The analyzer is calibrated using a known standard to ensure high mass accuracy.

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.

-

Data Analysis:

-

The mass spectrum is analyzed to identify the peak corresponding to the molecular ion of 3-Bromofluorobenzene-¹³C₆. The expected m/z for the singly charged molecular ion ([¹³C₆H₄⁷⁹BrF]⁺˙) will be approximately 180.95.

-

The isotopic distribution pattern is examined to confirm the presence of the six ¹³C atoms and the characteristic bromine isotope pattern (⁷⁹Br and ⁸¹Br).

-

The isotopic purity is assessed by comparing the abundance of the fully labeled species (¹³C₆) to any partially labeled or unlabeled species.

-

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the characterization of 3-Bromofluorobenzene-¹³C₆ using mass spectrometry.

References

A Technical Guide to the Isotopic Purity of 3-Bromofluorobenzene-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 3-Bromofluorobenzene-¹³C₆, a stable isotope-labeled compound critical for a range of applications, from serving as an internal standard in quantitative mass spectrometry to its use in metabolic flux analysis and drug development studies.[1][2] Understanding and verifying the isotopic purity of this compound is paramount for ensuring data accuracy and reliability in research settings.

Core Concepts in Isotopic Purity

Isotopic labeling involves the substitution of an atom in a molecule with one of its isotopes. In the case of 3-Bromofluorobenzene-¹³C₆, all six carbon atoms of the benzene (B151609) ring are replaced with the stable isotope carbon-13 (¹³C). The isotopic purity is a measure of the extent of this replacement, quantifying the percentage of molecules in a sample that contain the desired isotopic label. High isotopic purity is crucial as it minimizes interferences from unlabeled or partially labeled molecules, thereby enhancing the precision of analytical measurements.

Data Presentation: Isotopic and Chemical Purity

The quality of 3-Bromofluorobenzene-¹³C₆ is defined by both its isotopic and chemical purity. The data below is representative of commercially available high-purity grades of this compound.

| Parameter | Specification | Method of Analysis |

| Isotopic Purity | ≥ 99 atom % ¹³C | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Chemical Purity | ≥ 99% (CP) | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) |

Table 1: Representative specifications for 3-Bromofluorobenzene-¹³C₆. The isotopic purity indicates that at least 99% of the carbon atoms in the compound are ¹³C. Chemical purity refers to the percentage of the compound of interest in the sample, exclusive of isotopic variants and other chemical impurities.

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of 3-Bromofluorobenzene-¹³C₆ is primarily accomplished through mass spectrometry and NMR spectroscopy.

Mass Spectrometry (MS) Protocol

High-resolution mass spectrometry is a powerful technique for determining the isotopic enrichment of labeled compounds.[3]

Objective: To determine the distribution of isotopologues and calculate the atom percent enrichment of ¹³C.

Methodology:

-

Sample Preparation: Prepare a dilute solution of 3-Bromofluorobenzene-¹³C₆ in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI or electron ionization - EI).

-

Data Acquisition: Acquire the full scan mass spectrum of the sample, ensuring sufficient resolution to distinguish between the different isotopologues.

-

Data Analysis:

-

Identify the molecular ion cluster. For fully labeled 3-Bromofluorobenzene-¹³C₆ (Br¹³C₆H₄F), the monoisotopic mass will be shifted by +6 Da compared to the unlabeled compound.

-

Measure the relative intensities of the peaks corresponding to the fully labeled species (M+6) and any less-labeled species (M+5, M+4, etc.).

-

Correct the measured intensities for the natural abundance of other isotopes (e.g., ²H, ¹⁵N, ⁸¹Br).

-

Calculate the isotopic purity using a unified equation that accounts for the corrected intensities of the representative isotopolog ions.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Quantitative ¹³C NMR spectroscopy provides a direct measure of the ¹³C content at each carbon position.

Objective: To quantify the ¹³C enrichment by direct integration of ¹³C NMR signals.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of 3-Bromofluorobenzene-¹³C₆ in a deuterated solvent (e.g., CDCl₃). An internal standard with a known concentration and a single, well-resolved resonance may be added for quantification.

-

Instrumentation: Utilize a high-field NMR spectrometer equipped with a probe capable of ¹³C detection.

-

Data Acquisition:

-

Acquire a quantitative ¹³C NMR spectrum.

-

Employ inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integrations.

-

Ensure a sufficient relaxation delay between scans to allow for full relaxation of all carbon nuclei.

-

-

Data Analysis:

-

Process the spectrum and integrate the signals corresponding to the carbon atoms of 3-Bromofluorobenzene-¹³C₆.

-

The absence or significant reduction of signals at the chemical shifts corresponding to the unlabeled compound is indicative of high isotopic purity.

-

The isotopic purity can be calculated by comparing the integral of the ¹³C signals to that of the internal standard or by analyzing the relative intensities of the ¹³C satellites in the proton spectrum.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the use of 3-Bromofluorobenzene-¹³C₆ as an internal standard in a quantitative analysis by GC-MS.

Caption: Workflow for quantitative analysis using an internal standard.

Applications in Research and Development

The high isotopic purity of 3-Bromofluorobenzene-¹³C₆ makes it an invaluable tool in several scientific domains:

-

Internal Standard: Due to its chemical similarity to a range of environmental contaminants and drug metabolites, it serves as an excellent internal standard for quantitative analysis by GC-MS or LC-MS.[4][5] The known concentration of the labeled standard allows for accurate quantification of the unlabeled analyte, correcting for variations in sample preparation and instrument response.

-

Metabolic Tracing: In drug metabolism studies, ¹³C-labeled compounds are used to trace the metabolic fate of a drug candidate.[1][][7][8] By tracking the incorporation of ¹³C into various metabolites, researchers can elucidate metabolic pathways and identify potential metabolic bottlenecks.[1]

-

Mechanism of Action Studies: Understanding how a drug affects metabolic pathways is crucial for elucidating its mechanism of action.[9] 3-Bromofluorobenzene-¹³C₆ can be used as a tracer to study the impact of a drug on specific metabolic fluxes.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Technical Guide to 3-Bromofluorobenzene-¹³C₆ Certified Reference Material

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Bromofluorobenzene-¹³C₆, a stable isotope-labeled certified reference material (CRM). It is designed to assist researchers in understanding its applications, sourcing, and the technical specifications critical for its use in quantitative analysis.

Introduction and Core Applications

3-Bromofluorobenzene-¹³C₆ is the ¹³C-labeled form of 3-Bromofluorobenzene, an aromatic compound used as an intermediate in the synthesis of pharmaceuticals and pesticides.[1] The stable isotope-labeled version, where the six carbon atoms of the benzene (B151609) ring are replaced with the heavier ¹³C isotope, is a high-purity material primarily used as an internal standard for quantitative analysis by mass spectrometry (MS).[2][3]

The key applications for this CRM include:

-

Internal Standard: Its most common use is as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Since it has nearly identical chemical and physical properties to the unlabeled ("native") analyte but a different mass, it can be added to a sample in a known quantity to correct for analyte loss during sample preparation and instrumental analysis.

-

Isotope Dilution Mass Spectrometry (IDMS): This is a definitive quantitative technique where the CRM is used to accurately determine the concentration of the native analyte.

-

Metabolomic Profiling: Employed in studies to trace the metabolic fate of compounds.[3]

-

Environmental Analysis: Used to ensure accuracy and reliability in residue analysis of food and environmental samples.[1]

This compound is a synthetic chemical and is not involved in biological signaling pathways.

Suppliers and Technical Data

Several specialized chemical suppliers provide 3-Bromofluorobenzene-¹³C₆ as a certified reference material. Each supplier provides a Certificate of Analysis (CoA) that details the specific purity and characterization of their product lot.[4][5][6] The following table summarizes the key quantitative data available from prominent suppliers.

| Parameter | Value | Suppliers Citing This Data |

| CAS Number | 1173020-50-2 | Eurisotop, MedChemExpress, BLD Pharm[2][5][7] |

| Unlabeled CAS Number | 1073-06-9 | Eurisotop, Chem-Impex, PubChem[5][6][8] |

| Molecular Formula | Br¹³C₆H₄F | Sigma-Aldrich, MedChemExpress[2][3] |

| Molecular Weight | 180.95 g/mol | Sigma-Aldrich, Eurisotop, MedChemExpress[2][3][5] |

| Isotopic Purity | 99 atom % ¹³C | Sigma-Aldrich[3] |

| Isotopic Enrichment | 99% | Eurisotop[5] |

| Chemical Purity | ≥95% to ≥99% (CP) | Eurisotop, Sigma-Aldrich[3][5] |

| Appearance | Colorless to almost colorless clear liquid | Chem-Impex (for unlabeled), TCI (for unlabeled)[6] |

| Boiling Point | 149-151 °C (lit.) | Sigma-Aldrich[3] |

| Density | ~1.620 g/mL at 25 °C | Sigma-Aldrich[3] |

Note: Isotopic enrichment refers to the mole fraction of the specific isotope at the labeled positions, while chemical purity refers to the percentage of the chemical substance that is the labeled compound.[9]

Generalized Experimental Protocol: Use as an Internal Standard

While specific protocols are method-dependent, the following outlines a generalized workflow for using 3-Bromofluorobenzene-¹³C₆ as an internal standard in a quantitative GC-MS or LC-MS experiment.

Objective: To accurately quantify the concentration of native 3-Bromofluorobenzene (or a structurally similar analyte) in a sample matrix (e.g., water, soil, plasma).

Materials:

-

3-Bromofluorobenzene-¹³C₆ CRM solution of known concentration (Internal Standard Stock).

-

Unlabeled 3-Bromofluorobenzene standard of known concentration (Calibration Standard).

-

Sample for analysis.

-

Appropriate solvents for extraction and dilution (e.g., Methanol, Ethyl Acetate).

-

GC-MS or LC-MS system.

Methodology:

-

Preparation of Calibration Curve Standards:

-

Create a series of calibration standards by spiking a known amount of the unlabeled analyte into a clean matrix.

-

To each calibration standard, add a fixed, known amount of the 3-Bromofluorobenzene-¹³C₆ internal standard (IS) solution. This ensures the concentration of the IS is constant across all calibration points.

-

-

Sample Preparation:

-

Measure a precise volume or mass of the unknown sample.

-

Spike the unknown sample with the same fixed, known amount of the internal standard solution as used in the calibration standards.

-

Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the matrix.

-

Concentrate or dilute the extract to a final volume suitable for injection into the analytical instrument.

-

-

Instrumental Analysis:

-

Inject the prepared calibration standards and the sample extract into the GC-MS or LC-MS system.

-

The mass spectrometer should be operated in a mode that allows for the selective detection and quantification of the molecular ions or specific fragment ions of both the native analyte and the ¹³C₆-labeled internal standard.

-

-

Data Processing and Quantification:

-

For each injection (calibrators and sample), calculate the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area).

-

Generate a calibration curve by plotting the peak area ratio against the known concentration of the analyte for the calibration standards.

-

Using the peak area ratio calculated from the unknown sample, determine its concentration by interpolating from the calibration curve. The use of the ratio corrects for variations in injection volume and matrix effects.

-

Workflow and Structural Visualizations

The following diagrams, generated using DOT language, illustrate the experimental workflow and the logical relationship of quality control for a certified reference material.

Caption: General workflow for quantitative analysis using an internal standard.

Caption: Logical flow of certified reference material (CRM) certification.

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-Bromo-3-fluorobenzene-13C6 99 atom % 13C, 99% (CP) [sigmaaldrich.com]

- 4. schd-shimadzu.com [schd-shimadzu.com]

- 5. 3-BROMOFLUOROBENZENE (13C6, 99%) CHEMICAL PURITY 95% | Eurisotop [eurisotop.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 1073-06-9|1-Bromo-3-fluorobenzene|BLD Pharm [bldpharm.com]

- 8. 1-Bromo-3-fluorobenzene | C6H4BrF | CID 14082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

In-Depth Technical Guide: Stability and Storage of 3-Bromofluorobenzene-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromofluorobenzene-¹³C₆. Given that this is a stable isotope-labeled compound, its chemical stability is primarily governed by the unlabeled parent molecule, 3-Bromofluorobenzene. Therefore, the stability data and handling precautions for 3-Bromofluorobenzene are directly applicable to its ¹³C₆-labeled counterpart.

Core Concepts of Stability

3-Bromofluorobenzene is a halobenzene derivative and is generally considered to be a stable chemical under standard laboratory conditions.[1] The carbon-halogen and carbon-fluorine bonds are relatively strong, making the molecule resistant to facile degradation. However, like all chemical compounds, its stability can be influenced by environmental factors such as temperature, light, and humidity.

Key Stability Considerations:

-

Thermal Decomposition: While stable at room temperature, elevated temperatures can potentially lead to degradation over extended periods.

-

Photostability: Exposure to light, particularly UV radiation, can induce photochemical reactions in aromatic compounds.

-

Hydrolysis: The C-Br and C-F bonds are generally resistant to hydrolysis under neutral pH conditions.

-

Oxidation: While not highly susceptible to oxidation under normal conditions, prolonged exposure to strong oxidizing agents should be avoided.[1]

Recommended Storage Conditions

To ensure the long-term integrity and purity of 3-Bromofluorobenzene-¹³C₆, the following storage conditions are recommended based on information for the unlabeled analogue:

-

Temperature: Store in a cool, dry place. Specific recommendations vary between room temperature and refrigerated conditions (2-8°C).[2][3] For long-term storage, refrigeration is the more conservative and recommended approach to minimize any potential for slow degradation.

-

Atmosphere: Store in a tightly sealed container to prevent exposure to moisture and atmospheric contaminants. For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

-

Light: Protect from light by storing in an amber or opaque container.

-

Ventilation: Store in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

Quantitative Stability Data

As of this writing, specific long-term quantitative stability data for 3-Bromofluorobenzene-¹³C₆ under various storage conditions is not extensively available in the public domain. Stability studies are typically conducted by manufacturers to establish a recommended shelf life. Researchers should refer to the Certificate of Analysis (CoA) provided by the supplier for any lot-specific stability information.[4]

For users who need to establish their own stability data, a systematic study should be performed. The following table provides a template for recording such data.

Table 1: Example Stability Data Table for 3-Bromofluorobenzene-¹³C₆

| Storage Condition | Time Point | Purity (%) by GC-MS | Appearance | Comments |

| 2-8°C | 0 months | 99.8% | Clear, colorless liquid | Initial analysis |

| 6 months | ||||

| 12 months | ||||

| 24 months | ||||

| 25°C / 60% RH | 0 months | 99.8% | Clear, colorless liquid | Initial analysis |

| 6 months | ||||

| 12 months | ||||

| 24 months | ||||

| 40°C / 75% RH | 0 months | 99.8% | Clear, colorless liquid | Initial analysis |

| (Accelerated) | 1 month | |||

| 3 months | ||||

| 6 months |

RH = Relative Humidity

Experimental Protocol for Stability Assessment

The following is a generalized experimental protocol for assessing the stability of 3-Bromofluorobenzene-¹³C₆, based on the principles outlined in the ICH Q1A (R2) guidelines for stability testing of new drug substances.

Objective: To evaluate the stability of 3-Bromofluorobenzene-¹³C₆ under various storage conditions over time.

Materials:

-

3-Bromofluorobenzene-¹³C₆ of known purity

-

Amber glass vials with Teflon-lined caps

-

Stability chambers set to the desired temperature and humidity conditions

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Sample Preparation:

-

Aliquot the 3-Bromofluorobenzene-¹³C₆ into a sufficient number of amber glass vials for all time points and storage conditions.

-

Tightly seal the vials with Teflon-lined caps.

-

For studies in solution, prepare a stock solution in a suitable, inert solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.

-

-

Storage Conditions:

-

Place the vials in stability chambers maintained at the following conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (if significant change is observed under accelerated conditions)

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Refrigerated: 5°C ± 3°C

-

-

-

Time Points:

-

Pull samples for analysis at the following time points:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

-

Accelerated: 0, 3, and 6 months

-

-

-

Analytical Method:

-

Use a validated stability-indicating analytical method, such as GC-MS or HPLC, capable of separating 3-Bromofluorobenzene-¹³C₆ from potential degradation products.

-

GC-MS Example Method:

-

Column: HP-5ms or equivalent

-

Injector Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium

-

MS Detector: Electron Ionization (EI) mode, scanning a suitable mass range.

-

-

HPLC Example Method:

-

Column: C18 reverse-phase column

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Detector: UV detector at a suitable wavelength (e.g., 210 nm).

-

-

-

Data Analysis:

-

At each time point, analyze the samples for purity and the presence of any degradation products.

-

Record the appearance of the sample (e.g., color, clarity).

-

Calculate the percentage of 3-Bromofluorobenzene-¹³C₆ remaining.

-

If degradation products are observed, attempt to identify and quantify them.

-

Visualizations

Caption: Workflow for a comprehensive stability assessment of 3-Bromofluorobenzene-¹³C₆.

Caption: Logical relationship between the isotopically labeled and unlabeled compound.

References

Technical Guide: Mass Spectrometric Analysis of 3-Bromofluorobenzene-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anticipated mass spectrum of 3-Bromofluorobenzene-¹³C₆ and a detailed protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended to support research, quality control, and drug development activities where isotopically labeled internal standards are employed.

Predicted Mass Spectrum Data

The predicted mass-to-charge ratios (m/z) and relative intensities for the major ions in the electron ionization (EI) mass spectrum of 3-Bromofluorobenzene-¹³C₆ are presented below. The fragmentation pattern is expected to mirror that of the unlabeled compound.

| Predicted m/z | Predicted Relative Intensity (%) | Ion Fragment |

| 181 | 100 | [¹³C₆H₄⁷⁹BrF]⁺ |

| 183 | 98 | [¹³C₆H₄⁸¹BrF]⁺ |

| 102 | 55 | [¹³C₆H₄F]⁺ |

| 76 | 30 | [¹³C₅H₃]⁺ |

Note: The presence of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, results in the characteristic M and M+2 isotopic pattern for bromine-containing fragments.

Experimental Protocol: GC-MS Analysis of 3-Bromofluorobenzene-¹³C₆

This protocol outlines a general method for the analysis of 3-Bromofluorobenzene-¹³C₆ using GC-MS with electron ionization.[3][4]

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality data.[5][6][7]

-

Solvent Selection: Use a volatile organic solvent compatible with GC-MS analysis, such as dichloromethane, hexane, or ethyl acetate.[7] Avoid non-volatile solvents and water.

-

Concentration: Prepare a stock solution of 3-Bromofluorobenzene-¹³C₆ in the chosen solvent. A typical concentration for GC-MS analysis is in the range of 1-10 µg/mL.[7]

-

Sample Cleanup: If the sample matrix is complex, a cleanup step such as solid-phase extraction (SPE) may be necessary to remove interfering compounds.

-

Vial Selection: Use 1.5 mL glass autosampler vials with PTFE-lined caps (B75204) to prevent contamination.[7]

Instrumentation and Conditions

The following are typical instrument parameters for the analysis of halogenated aromatic compounds.

-

Gas Chromatograph (GC):

-

Injection Mode: Splitless injection is recommended for trace analysis to maximize the amount of analyte reaching the column.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating aromatic compounds.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometer (MS):

Data Acquisition and Processing

-

Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum.

-

Data Processing:

-

Peak Integration: Integrate the chromatographic peaks of interest.

-

Background Subtraction: Perform background subtraction to obtain a clean mass spectrum of the analyte.

-

Library Matching (for unlabeled compounds): The mass spectrum of any co-eluting unlabeled 3-Bromofluorobenzene can be compared against the NIST library for confirmation.

-

Data Analysis: Utilize the extracted ion chromatograms for the predicted m/z values to identify and quantify 3-Bromofluorobenzene-¹³C₆.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of 3-Bromofluorobenzene-¹³C₆.

References

- 1. Benzene, 1-bromo-3-fluoro- [webbook.nist.gov]

- 2. Benzene, 1-bromo-3-fluoro- [webbook.nist.gov]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 7. uoguelph.ca [uoguelph.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the ¹³C NMR Spectral Data of 3-Bromofluorobenzene-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromofluorobenzene-¹³C₆. Given the isotopic labeling, where all six carbon atoms are ¹³C, this molecule offers a unique opportunity for in-depth NMR analysis, particularly for studying carbon-fluorine spin-spin coupling constants. This document presents predicted ¹³C NMR data, a comprehensive experimental protocol for data acquisition, and a logical workflow for spectral analysis. The insights provided are valuable for structural elucidation, reaction monitoring, and metabolic studies in drug discovery and development.

Predicted ¹³C NMR Spectral Data

Obtaining a publicly available, fully assigned experimental ¹³C NMR spectrum for 3-Bromofluorobenzene can be challenging. Therefore, the following data is a high-quality prediction based on established substituent chemical shift (SCS) effects and known ¹³C-¹⁹F coupling constants from analogous fluorinated aromatic compounds. The ¹³C₆ labeling does not significantly alter the chemical shifts or coupling constants compared to the natural abundance compound but ensures that all carbon signals are readily observable and that all C-F couplings are present.

The carbon atoms in 3-Bromofluorobenzene are numbered as follows for clear assignment:

Caption: Experimental workflow for acquiring ¹³C NMR data.

Caption: Logical relationships in ¹³C NMR spectral analysis.

An In-depth Technical Guide to the Safety Data for 3-Bromofluorobenzene-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of 3-Bromofluorobenzene. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrF | [1] |

| Molecular Weight | 175.00 g/mol | [2] |

| Appearance | Clear colorless to light yellow liquid | [3][4] |

| Melting Point | -8°C | [3] |

| Boiling Point | 149-151 °C | [3][5] |

| Density | 1.567 g/mL at 25 °C | [3][5] |

| Flash Point | 102 °F (38.9 °C) | [3] |

| Solubility in Water | 0.4 g/L (insoluble) | [3] |

| Vapor Density | Heavier than air | [4] |

Section 2: Hazard Identification and Classification

3-Bromofluorobenzene is classified as a hazardous chemical. The following table outlines its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Emergency Response Workflow

Caption: Workflow for first aid response to exposure.

Section 3: Experimental Protocols for Safe Handling and Storage

Detailed methodologies for handling and storing 3-Bromofluorobenzene-¹³C₆ are crucial to ensure laboratory safety.

3.1 Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this chemical.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield (OSHA 29 CFR 1910.133 or European Standard EN166) |

| Skin Protection | Flame retardant antistatic protective clothing and appropriate protective gloves |

| Respiratory Protection | Required when vapors/aerosols are generated. Use a NIOSH/MSHA approved respirator. |

3.2 Handling Procedures

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[6][8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7][9]

-

Use non-sparking tools and take precautionary measures against static discharge.[6][9]

-

Avoid contact with skin and eyes.[6]

-

Do not breathe mist, vapors, or spray.[6]

-

Wash hands thoroughly after handling.[6]

3.3 Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

-

Store away from incompatible materials, such as strong oxidizing agents.[4][6]

-

The recommended storage temperature is room temperature.[1]

Safe Handling and Storage Logic

Caption: Key requirements for safe handling and storage.

Section 4: Accidental Release and Firefighting Measures

In the event of a spill or fire, the following protocols should be followed.

4.1 Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition.[10]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]

-

Methods for Containment and Cleaning Up:

4.2 Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, CO₂, water spray, or alcohol-resistant foam.[4][10]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[8]

-

Specific Hazards:

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Section 5: Toxicological Information

The toxicological data for 3-Bromofluorobenzene is limited, and no specific studies on the ¹³C₆-labeled compound were identified. The available information for the unlabeled compound is summarized below.

| Route of Exposure | Effect |

| Inhalation | Harmful if inhaled. May cause respiratory tract irritation, drowsiness, dizziness, and headache.[8] |

| Ingestion | Harmful if swallowed. May cause vomiting, hypermotility, and diarrhea. May affect the liver and central nervous system.[8] |

| Skin Contact | Causes skin irritation.[6][8] |

| Eye Contact | Causes serious eye irritation.[6] |

Chronic Exposure: Chronic exposure may affect the liver and kidneys.[8] Carcinogenicity: There is inadequate information to assess the carcinogenic potential of 1-bromo-3-fluorobenzene.[11]

Section 6: Ecological Information

3-Bromofluorobenzene is toxic to aquatic life with long-lasting effects.[7] It is not expected to be readily biodegradable. Due to its volatility, it is likely to be mobile in the environment.[9]

This technical guide is intended to provide essential safety information for 3-Bromofluorobenzene-¹³C₆ based on the data available for its unlabeled counterpart. It is imperative that all laboratory personnel read and understand this information before handling the compound. Always refer to the most current and specific Safety Data Sheet provided by the supplier and follow all institutional and regulatory safety guidelines.

References

- 1. 1073-06-9|1-Bromo-3-fluorobenzene|BLD Pharm [bldpharm.com]

- 2. 1-Bromo-3-fluorobenzene | C6H4BrF | CID 14082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. BROMOFLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. 3-Bromofluorobenzene | 1073-06-9 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. essvial.com [essvial.com]

- 11. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

Solubility of 3-Bromofluorobenzene-¹³C₆ in Organic Solvents: A Technical Guide

Introduction

3-Bromofluorobenzene-¹³C₆ is a stable isotope-labeled compound valuable in various research applications, including as an internal standard in mass spectrometry-based analyses. Understanding its solubility in organic solvents is critical for its effective use in experimental workflows, ensuring accurate solution preparation and delivery. This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromofluorobenzene-¹³C₆, addressing the limited availability of specific quantitative data by providing qualitative information, predicted solubility based on chemical principles, and detailed experimental protocols for its determination.

Predicted Solubility Profile

Based on the molecular structure of 3-Bromofluorobenzene, a qualitative and predicted solubility profile in various classes of organic solvents can be established using the "like dissolves like" principle. The presence of a polar carbon-fluorine bond and a less polar carbon-bromine bond on a nonpolar benzene (B151609) ring gives the molecule a moderate overall polarity.

Qualitative and Predicted Solubility Data

| Organic Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Available Data |

| Polar Protic Solvents | Methanol, Ethanol | High | The hydroxyl group of these solvents can interact with the polar C-F bond of the solute. It is expected to have good solubility in ethanol[1]. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate (B1210297) | High | The carbonyl group in these solvents allows for dipole-dipole interactions. Good solubility is expected in acetone[1]. The compound is used with ethyl acetate during extraction, implying solubility[2]. |

| Halogenated Solvents | Dichloromethane, Chloroform | High | Structural similarity and the ability to engage in van der Waals forces suggest high miscibility. |

| Aromatic Hydrocarbons | Toluene, Benzene | High | The benzene ring of the solute and solvent allows for favorable π-π stacking interactions. |

| Nonpolar Aliphatic Solvents | Hexane, Cyclohexane | Moderate to Low | The overall polarity of 3-Bromofluorobenzene may limit its miscibility with purely nonpolar solvents. |

| Ethers | Diethyl Ether | High | The polar C-O-C bond in ethers can interact with the polar C-F bond of the solute. |

| Water | Low / Insoluble | The molecule is predominantly nonpolar and lacks hydrogen bonding capabilities, leading to poor solubility in water. It is reported to be insoluble in water[3][4][5]. One source states a solubility of 0.4 g/L, which likely refers to water, indicating very low solubility[2][4][6]. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 3-Bromofluorobenzene-¹³C₆ in various organic solvents, based on the widely used shake-flask method.

Objective: To determine the saturation concentration of 3-Bromofluorobenzene-¹³C₆ in a specific organic solvent at a controlled temperature.

Materials:

-

3-Bromofluorobenzene-¹³C₆

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a UV detector (HPLC-UV)

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Bromofluorobenzene-¹³C₆ to a series of vials, each containing a known volume of a different organic solvent. The excess solute should be clearly visible as a separate phase.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.

-

-

Quantification:

-

Determine the mass of the filtered saturated solution in the volumetric flask.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solutions using a calibrated GC-FID or HPLC-UV to determine the concentration of 3-Bromofluorobenzene-¹³C₆.

-

-

Data Analysis:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 3-Bromofluorobenzene-¹³C₆.

Caption: Workflow for determining the solubility of a compound.

Principle of "Like Dissolves Like"

The solubility of an organic compound is governed by the principle of "like dissolves like," which is based on the polarity of the solute and the solvent. The following diagram illustrates this relationship.

Caption: Factors influencing the solubility of organic compounds.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 3-Bromofluorobenzene | 1073-06-9 [chemicalbook.com]

- 3. 1-Bromo-3-fluorobenzene(1073-06-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 3-Bromofluorobenzene, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. 1073-06-9 CAS MSDS (3-Bromofluorobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Use of 3-Bromofluorobenzene-¹³C₆ as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromofluorobenzene-¹³C₆ is a stable isotope-labeled internal standard (SIL-IS) used in quantitative analysis by mass spectrometry (MS), particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its application is crucial for achieving high accuracy and precision in the quantification of analytes in complex matrices. By incorporating a known amount of the SIL-IS into samples, calibration standards, and quality control samples, variations arising from sample preparation, injection volume, and matrix effects can be effectively normalized.[1][2]

The use of a ¹³C-labeled internal standard like 3-Bromofluorobenzene-¹³C₆ offers distinct advantages over deuterated (²H) analogues. Due to the minimal difference in physicochemical properties between ¹³C and ¹²C isotopes, ¹³C-labeled standards co-elute almost perfectly with their corresponding non-labeled analytes.[1] This co-elution is critical for accurate compensation of matrix effects, especially in complex biological or environmental samples. In contrast, deuterated standards can sometimes exhibit slight chromatographic shifts, potentially leading to less accurate quantification.

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Bromofluorobenzene-¹³C₆ as an internal standard in the analysis of volatile organic compounds (VOCs) and in drug development workflows.

Application Note: Quantitative Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples using GC-MS

Principle

In this application, 3-Bromofluorobenzene-¹³C₆ is employed as an internal standard for the quantification of VOCs in water and soil samples. A known concentration of the internal standard is added to each sample, calibrator, and quality control sample prior to analysis. The response of the target analytes is measured relative to the response of the internal standard. This ratiometric approach corrects for variability in sample extraction, injection volume, and instrument response, leading to more robust and reliable quantitative results.[1] This methodology is based on principles outlined in established environmental monitoring methods, such as those developed by the U.S. Environmental Protection Agency (EPA).

Materials and Reagents

-

Internal Standard Stock Solution: 3-Bromofluorobenzene-¹³C₆ (1 mg/mL in methanol)

-

Working Internal Standard Solution: A dilution of the stock solution in methanol (B129727) to a suitable concentration (e.g., 25 µg/mL). The final concentration in the sample should be appropriate for the expected analyte concentrations and the sensitivity of the instrument.

-

Calibration Standards: A series of solutions containing the target VOCs at known concentrations, each spiked with the working internal standard solution to a constant concentration.

-

Purge-and-Trap Concentrator

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

GC Column: A suitable capillary column for VOC analysis (e.g., 60 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent).

-

Reagents: Methanol (purge-and-trap grade), organic-free reagent water.

Experimental Protocol

2.3.1. Sample Preparation

-

For aqueous samples, allow the sample to come to room temperature.

-

In a standard purge-and-trap vial, add a defined volume of the sample (e.g., 5 mL).

-

Spike the sample with a known amount of the 3-Bromofluorobenzene-¹³C₆ working internal standard solution (e.g., 5 µL of a 25 µg/mL solution to achieve a final concentration of 25 µg/L).

-

Immediately seal the vial.

2.3.2. Purge and Trap Parameters

-

Purge Gas: Helium at 40 mL/min

-

Purge Time: 11 minutes at ambient temperature

-

Trap: Tenax® or equivalent

-

Desorb Time: 2 minutes at 245°C

-

Bake Time: 8 minutes at 260°C

2.3.3. GC-MS Parameters

-

GC Column: DB-624, 60 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 180°C

-

Ramp 2: 20°C/min to 240°C, hold for 3 minutes

-

-

Injector Temperature: 200°C

-

Transfer Line Temperature: 250°C

-

Ion Source Temperature: 230°C

-

Mass Spectrometer:

-

Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: 35-300 amu

-

2.3.4. Calibration

-

Prepare a series of calibration standards containing the target VOCs at a minimum of five concentration levels spanning the expected range of sample concentrations.

-

Spike each calibration standard with the same constant concentration of 3-Bromofluorobenzene-¹³C₆ as the samples.

-

Analyze each calibration standard using the described GC-MS method.

-

For each analyte, calculate the relative response factor (RRF) using the following equation: RRF = (Aₓ * Cᵢₛ) / (Aᵢₛ * Cₓ) Where:

-

Aₓ = Peak area of the analyte

-

Aᵢₛ = Peak area of the internal standard

-

Cₓ = Concentration of the analyte

-

Cᵢₛ = Concentration of the internal standard

-

-

Generate a calibration curve by plotting the RRF against the concentration of the analyte. The linearity of the curve should be verified (e.g., R² > 0.995).

2.3.5. Data Analysis

-

Identify the target analytes in the sample chromatograms based on their retention times and mass spectra.

-

Calculate the concentration of each analyte in the sample using the following equation: Cₓ = (Aₓ * Cᵢₛ) / (Aᵢₛ * RRF)

Data Presentation

The following table illustrates the type of quantitative data that should be generated during method validation. The values presented are for illustrative purposes only.

| Analyte | Retention Time (min) | Calibration Range (µg/L) | R² of Calibration Curve | Average RRF | % Recovery (at 25 µg/L) | Limit of Detection (µg/L) |

| Benzene | 8.2 | 0.5 - 100 | > 0.998 | 1.15 | 98 | 0.2 |

| Toluene | 10.5 | 0.5 - 100 | > 0.999 | 1.08 | 101 | 0.2 |

| Ethylbenzene | 12.8 | 0.5 - 100 | > 0.997 | 0.95 | 95 | 0.3 |

| m/p-Xylene | 13.1 | 1.0 - 200 | > 0.996 | 0.92 | 96 | 0.5 |

| o-Xylene | 13.5 | 0.5 - 100 | > 0.998 | 0.98 | 99 | 0.3 |

Application Note: Use in Drug Development and Pharmacokinetic Studies

Principle

In drug development, stable isotope-labeled internal standards are essential for the accurate quantification of drug candidates and their metabolites in biological matrices such as plasma, urine, and tissue homogenates.[3] 3-Bromofluorobenzene-¹³C₆ can be used as a non-isobaric internal standard for analytes where a structurally analogous labeled standard is not available or when a single internal standard is used for multiple analytes with similar physicochemical properties. Its predictable chromatographic behavior and distinct mass spectrum make it a reliable choice for correcting analytical variability.

Experimental Protocol (General Workflow for LC-MS/MS)

3.2.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing 3-Bromofluorobenzene-¹³C₆ at a known concentration.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.2.2. LC-MS/MS Parameters

-

LC Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for the analyte and 3-Bromofluorobenzene-¹³C₆ must be determined and optimized.

Data Presentation

The performance of the analytical method should be validated according to regulatory guidelines. The following table provides an example of the data that should be generated.

| Parameter | Acceptance Criteria | Illustrative Result |

| Linearity (R²) | ≥ 0.99 | 0.998 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to +8.5% |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 9.8% |

| Matrix Effect | CV ≤ 15% | 8.2% |

| Recovery | Consistent and reproducible | ~85% |

| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 1 ng/mL |

Mandatory Visualizations

Caption: Experimental workflow for using 3-Bromofluorobenzene-¹³C₆ as an internal standard.

Caption: Logical relationship of using an internal standard for accurate quantification.

References

Application Note: 3-Bromofluorobenzene-¹³C₆ for GC/MS Analysis of Volatile Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-Bromofluorobenzene-¹³C₆ as an internal standard in the quantitative analysis of volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC/MS).

Introduction

Accurate quantification of volatile organic compounds (VOCs) is critical in environmental monitoring, industrial hygiene, and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the separation and detection of VOCs. The use of a stable isotope-labeled internal standard is a widely accepted practice to improve the accuracy and precision of quantitative GC/MS analysis.[1] An ideal internal standard co-elutes with the analytes of interest and experiences similar effects from the sample matrix and instrument variability, thus providing a reliable reference for quantification.

3-Bromofluorobenzene-¹³C₆ is a stable isotope-labeled compound designed for use as an internal standard in the analysis of VOCs. Its physical and chemical properties are very similar to its unlabeled counterpart, 3-Bromofluorobenzene, which has a boiling point of 149-151 °C and a density of 1.567 g/mL. These properties make it a suitable internal standard for a wide range of volatile and semi-volatile organic compounds. The ¹³C₆ labeling provides a distinct mass shift in the mass spectrum, allowing for its clear differentiation from the target analytes without interfering with their detection.

Experimental Protocols

Preparation of Standard Solutions

1. Primary Internal Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 10 mg of neat 3-Bromofluorobenzene-¹³C₆.

-

Dissolve the weighed standard in a 10 mL volumetric flask using purge-and-trap grade methanol.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Store the stock solution at 4°C in an amber vial with a PTFE-lined cap.

2. Working Internal Standard Solution (50 µg/mL):

-

Pipette 500 µL of the 1000 µg/mL primary stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with purge-and-trap grade methanol.

-

This working solution will be used to spike samples and calibration standards.

3. Calibration Standards:

-

Prepare a series of calibration standards containing the target VOCs at concentrations ranging from 0.5 to 100 µg/L.

-

Spike each calibration standard with the working internal standard solution (50 µg/mL) to achieve a final concentration of 5 µg/L of 3-Bromofluorobenzene-¹³C₆ in each standard. For example, add 10 µL of the 50 µg/mL working internal standard solution to a 100 mL volumetric flask containing the calibration standard in water.

Sample Preparation (Aqueous Samples)

1. Sample Collection:

-

Collect water samples in 40 mL VOA vials containing a preservative (e.g., HCl to pH <2).

-

Ensure no headspace is present in the vials.

2. Internal Standard Spiking:

-

Prior to analysis, allow the samples to come to room temperature.

-

For each 5 mL sample aliquot to be analyzed, add 0.5 µL of the 50 µg/mL working internal standard solution. This results in a final internal standard concentration of 5 µg/L.

3. Purge and Trap:

-

Introduce the 5 mL spiked sample into a purge-and-trap system.

-

Purge the sample with an inert gas (e.g., helium) for a specified time (e.g., 11 minutes) to transfer the VOCs to a sorbent trap.

-

Desorb the trapped VOCs by rapidly heating the trap and backflushing with the carrier gas onto the GC column.

GC/MS Analysis

The following are typical GC/MS parameters for the analysis of VOCs. These may need to be optimized for specific instruments and target analytes.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) |

| Inlet Temperature | 220°C |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Oven Program | 35°C (hold 5 min), ramp to 170°C at 8°C/min, ramp to 220°C at 20°C/min (hold 2 min) |

| Mass Spectrometer | |